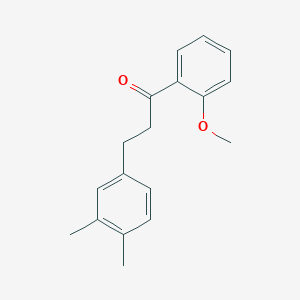

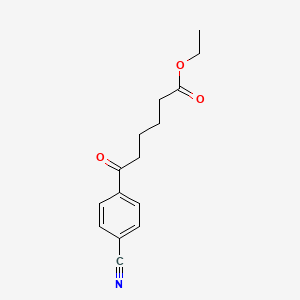

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with cyanoacetohydrazides as precursors leading to the construction of heterocycles . In one example, compound 128 was treated with anthranilic acid in phosphorus oxychloride to give a related compound . Another study discussed the use of ketoreductases for chiral selective reduction in certain compounds .Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is not explicitly mentioned in the search results .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . Another reaction involves the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Studies

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate has been studied for its crystal and molecular structures. These structures are essential for understanding the compound's chemical properties and potential applications in various fields, including material science and pharmaceuticals. The crystal structure is determined using single-crystal X-ray diffraction data, providing insights into the molecular arrangement and stability factors influencing the compound (Kaur et al., 2012).

Water Mediated Synthesis and Spectral Studies

This compound is involved in efficient synthesis protocols under water solvent conditions, showcasing its utility in environmentally friendly chemical processes. Spectral studies, including IR and NMR, are conducted to analyze the synthesized compounds, contributing to the understanding of their chemical behavior and potential applications (Kumar et al., 2014).

Role in Biotin Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate plays a role in the synthesis of biotin, a vital vitamin. The synthesis process involves regioselective chlorination, highlighting the compound's significance in developing essential nutrients and pharmaceuticals (Zav’yalov et al., 2006).

Use in Michael-Aldol Condensation Reactions

This compound is utilized in Michael-Aldol condensation reactions, a critical process in organic chemistry. These reactions are fundamental in synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Hernández-Ortega et al., 2001).

Importance in Statin Precursor Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is a key intermediate in the synthesis of statin precursors, vital for producing cholesterol-lowering drugs. This highlights its role in medicinal chemistry and drug development (Tararov et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 6-(4-cyanophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)6-4-3-5-14(17)13-9-7-12(11-16)8-10-13/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZSJHBHJXDWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.